Structural Differentiation: Absence of mGluR5 Agonist Activity vs. the 2-Chloro-5-Hydroxy Isomer (CHPG)
The 2-chloro-5-hydroxyphenylglycine isomer (CHPG, CAS 170846-74-9) is a validated selective mGluR5 agonist that potentiates NMDA responses in hippocampal neurons and is inactive at mGluR1a receptors expressed in CHO cells [1]. In contrast, 2-amino-2-(3-chloro-2-hydroxyphenyl)acetic acid (CAS 299166-90-8) has no publicly reported mGluR5 binding or functional activity data in any peer-reviewed publication or database, confirming that this substitution pattern eliminates the pharmacophore required for mGluR5 agonism .
| Evidence Dimension | mGluR5 functional agonist activity |
|---|---|
| Target Compound Data | No mGluR5 activity reported; no pharmacological validation data available in public domain |
| Comparator Or Baseline | CHPG (2-amino-2-(2-chloro-5-hydroxyphenyl)acetic acid): Selective mGluR5 agonist; inactive at mGluR1a. Potentiates NMDA responses in hippocampus. Active in vivo at 250 nM (i.c.v.) in rat TBI model |
| Quantified Difference | Qualitative difference: CHPG is a validated pharmacological tool compound with defined mGluR5 potency; the 3-chloro-2-hydroxy isomer has zero reported mGluR5 activity |
| Conditions | CHPG: CHO cells expressing mGluR5/mGluR1a; hippocampal slice electrophysiology; in vivo rat TBI model (250 nM, 7-day i.c.v. infusion) |
Why This Matters
Procurement of the correct regioisomer is essential for mGluR5-targeted studies; the 3-chloro-2-hydroxy isomer cannot substitute for CHPG in glutamate receptor pharmacology.
- [1] Santa Cruz Biotechnology. CHPG (CAS 170846-74-9) – selective mGluR5 agonist, product datasheet with references. https://www.scbio.cn/zh/p/chpg-170846-74-9 (accessed 2026-04-30). View Source
